Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of RAS-Driven Lung Cancer .
Summary of the Application: LY3214996 is a novel and selective ATP-competitive ERK1/2 inhibitor that has shown promising results in the treatment of RAS-driven lung cancer . The ERK1/2 proteins play a crucial role in transmitting mitogenic signals and activating cytoplasmic and nuclear targets within the MAPK pathway . The application of LY3214996 aims to inhibit these proteins, thereby disrupting the signaling networks and potentially slowing or stopping the growth of cancer cells .
Methods of Application or Experimental Procedures: In the study, patient-derived xenograft (PDX) models of RAS-mutant lung cancer were used to investigate the efficacy of LY3214996 . The compound was applied intermittently, and its effects were observed over time . In addition to the single-agent application of LY3214996, combination treatments with a PI3K/mTOR inhibitor (LY3023414) or a CDK4/6 inhibitor (abemaciclib) were also tested .
Results or Outcomes: The intermittent application of LY3214996 showed single-agent activity in PDX models of RAS-mutant lung cancer . The combination treatments were well-tolerated and resulted in synergistic (ERKi plus PI3K/mTORi LY3023414) and additive (ERKi plus CDK4/6i abemaciclib) tumor growth inhibition in PDX models . These results suggest that LY3214996 could be a promising therapeutic agent for the treatment of RAS-driven lung cancer .
Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of ERK Pathway-Driven Cancers .
Summary of the Application: LY3214996 is a potent, selective, ATP-competitive ERK inhibitor that targets ERK pathway-driven cancers . The ERK pathway plays a critical role in oncogenesis and in the regulation of critical cellular processes such as cell cycle progression, cell proliferation, migration, survival, differentiation, senescence, metabolism, protein synthesis, and angiogenesis .
Methods of Application or Experimental Procedures: In the study, LY3214996 was tested on xenograft models harboring ERK pathway alterations . The compound was applied in a dose-dependent manner, and its effects were observed over time .
Results or Outcomes: LY3214996 showed dose-dependent tumor growth inhibition and regression in xenograft models harboring ERK pathway alterations . More than 50% target inhibition for up to 8 to 16 hours was sufficient for significant tumor growth inhibition as a single agent in BRAF- and KRAS-mutant models . LY3214996 also exhibited synergistic combination benefit with a pan-RAF inhibitor in a KRAS-mutant colorectal cancer xenograft model . Furthermore, LY3214996 demonstrated antitumor activity in BRAF-mutant models with acquired resistance in vitro and in vivo .
Specific Scientific Field: The specific scientific field of this application is Oncology, specifically the treatment of Various Mutant Cancers .
Summary of the Application: LY3214996 has been found to significantly inhibit tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .
Methods of Application or Experimental Procedures: In the study, LY3214996 was orally administered as a single agent to various mutant cancer xenografts or PDX models . The compound’s effects were observed over time .
Results or Outcomes: Oral administration of single-agent LY3214996 significantly inhibits tumor growth in vivo and is well tolerated in BRAF or NRAS mutant melanoma, BRAF or KRAS mutant colorectal, lung, and pancreatic cancer xenografts or PDX models . Therefore, LY3214996 can be tailored for treatment of cancers with MAPK pathway alteration .
LY3214996, also known as Temuterkib, is a potent and selective inhibitor of extracellular signal-regulated kinases (ERK) 1 and 2. It is classified as an ATP-competitive inhibitor, specifically targeting the ERK signaling pathway, which is crucial in various cellular processes, including proliferation and survival. The compound was developed through lead optimization techniques following medium-throughput screening of recombinant ERK2 enzymes. Its chemical structure is defined as 6,6-dimethyl-2-{2-[(1-methyl-1H-pyrazol-5-yl)amino]pyrimidin-4-yl}-5-[2-(morpholin-4-yl)ethyl]-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one .
LY3214996 functions primarily through competitive inhibition of ATP binding to ERK1 and ERK2. The compound exhibits rapid equilibrium kinetics, allowing it to effectively inhibit the phosphorylation of downstream targets such as p90 ribosomal S6 kinase 1 (p90RSK1). The inhibition mechanism involves the formation of a reversible complex with the enzyme, thus preventing its activation and subsequent signaling cascade .
In vitro studies have demonstrated that LY3214996 effectively inhibits cell proliferation in various cancer cell lines harboring mutations in RAS or BRAF. The compound has shown significant potency with average inhibitory concentrations (IC50) ranging from 0.054 to 0.223 micromolar across different cancer types. Notably, it has been effective in patient-derived xenograft models of KRAS-mutant lung cancer and has been evaluated in combination therapies to enhance therapeutic efficacy .
LY3214996 has potential applications in oncology, particularly for treating cancers driven by RAS or BRAF mutations. It is currently being investigated in clinical trials for its efficacy as a monotherapy and in combination with other agents like cyclin-dependent kinase inhibitors (e.g., abemaciclib) and phosphoinositide 3-kinase/mammalian target of rapamycin inhibitors . Its ability to overcome resistance mechanisms associated with other treatments makes it a promising candidate for advanced cancer therapies .
Interaction studies have highlighted LY3214996's ability to synergize with other therapeutic agents. For instance, coadministration with Trametinib (a MEK inhibitor) and Palbociclib (a cyclin-dependent kinase 4/6 inhibitor) has shown enhanced radiosensitivity in KRAS-mutant non-small cell lung cancers both in vitro and in vivo. These studies suggest that LY3214996 can play a crucial role in combination therapy strategies aimed at improving treatment outcomes for resistant cancer types .
Several compounds exhibit similar mechanisms of action or target pathways related to LY3214996. Below is a comparison highlighting its uniqueness among these compounds:
Compound Name | Mechanism of Action | Selectivity | Clinical Status |
---|---|---|---|
Abemaciclib | Cyclin-dependent kinase 4/6 inhibitor | Moderate | Approved for breast cancer |
Selumetinib | MEK inhibitor | High | Approved for melanoma |
SCH772984 | ERK inhibitor | High | Investigational |
LY3023414 | PI3K/mTOR inhibitor | Moderate | Investigational |
Uniqueness of LY3214996:
The synthesis of LY3214996 involves multiple key intermediates that contribute to the formation of its distinctive 5,6-dihydro-6,6-dimethyl-2-(2-((1-methyl-1H-pyrazol-5-yl)amino)-4-pyrimidinyl)-5-(2-(4-morpholinyl)ethyl)-4H-thieno[2,3-c]pyrrol-4-one structure [1] [2]. The synthetic pathway employs several critical intermediates that serve as building blocks for the final compound construction.
The primary synthetic route begins with the preparation of the thienopyrrolone core, which serves as the central scaffold for subsequent functionalization [11]. The initial formation involves the construction of the thieno[2,3-c]pyrrole framework through cyclization reactions of appropriately substituted precursors [13] [16].
Key intermediates in the synthetic pathway include brominated heterocyclic compounds that undergo successive transformations through nucleophilic substitutions and coupling reactions [11]. The synthesis typically proceeds through an eight-step sequence involving treatment with ammonium hydroxide under autoclave conditions at 200°C for four hours, followed by bromination using N-bromosuccinimide in acetonitrile at controlled temperatures between 10-25°C for six hours [11].
The morpholine-containing side chain is introduced through alkylation reactions, while the pyrazole-pyrimidine moiety is constructed via sequential coupling and cyclization processes [11]. The reaction mechanisms involve nucleophilic aromatic substitution, cross-coupling reactions, and intramolecular cyclizations that proceed under carefully controlled conditions to ensure regioselectivity and stereochemical integrity [11] [16].
Synthetic Step | Reagent System | Conditions | Duration | Intermediate Product |
---|---|---|---|---|
1 | Ammonium hydroxide | 200°C, Autoclave | 4 hours | Primary amine intermediate |
2 | N-Bromosuccinimide, Acetonitrile | 10-25°C | 6 hours | Brominated heterocycle |
3 | DMAP, N-ethyl-N,N-diisopropylamine | 20°C, Acetonitrile | Variable | Protected intermediate |
4 | Potassium acetate, Pd catalyst | 90°C, Dioxane | 4 hours | Coupled product |
5 | Potassium carbonate, Pd(PPh3)4 | 90°C, Dioxane/water | 2 hours | Cross-coupled intermediate |
The formation of the thienopyrrolone core in LY3214996 synthesis relies heavily on palladium-catalyzed cross-coupling reactions that enable the construction of carbon-carbon and carbon-nitrogen bonds [11] [12] [15]. These catalytic systems are essential for achieving the complex connectivity required in the final molecular architecture.
Palladium-catalyzed coupling reactions play a crucial role in thienopyrrolone formation, with specific catalyst systems optimized for different stages of the synthesis [12] [15]. The primary catalytic systems employed include (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride for Suzuki-Miyaura coupling reactions, operating under inert atmosphere conditions at 90°C in 1,4-dioxane solvent [11].
Tetrakis(triphenylphosphine)palladium(0) serves as an alternative catalyst system for specific cross-coupling transformations, particularly in the formation of carbon-carbon bonds between aryl and heteroaryl components [11]. These reactions typically proceed in dioxane-water mixtures at elevated temperatures ranging from 87-90°C under inert atmosphere protection [11].
Advanced catalytic systems for thienopyrrolone construction also include cesium carbonate-promoted reactions using 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene ligands in combination with tris-(dibenzylideneacetone)dipalladium(0) complexes [11]. These specialized catalyst combinations enable challenging transformations that would be difficult to achieve with conventional palladium systems [12] [17].
The rhodium-catalyzed approaches for thienopyrrole formation have been explored using cyclopentadienyl rhodium(III) complexes, which facilitate direct annulation reactions between acetylamino-substituted thiophenes and alkynes [29]. These rhodium-based systems offer complementary reactivity patterns to palladium catalysts and can provide access to alternative substitution patterns on the thienopyrrole core [29].
Catalyst System | Ligand | Solvent | Temperature | Atmosphere | Yield Range |
---|---|---|---|---|---|
Pd(dppf)Cl2 | dppf | 1,4-Dioxane | 90°C | Inert | 70-85% |
Pd(PPh3)4 | PPh3 | Dioxane/H2O | 87-90°C | Inert | 75-90% |
Pd2(dba)3 | Xantphos | 1,4-Dioxane | 50-90°C | Inert | 65-80% |
Cp*RhCl2 | Cp* | Various | 80-120°C | Inert | 60-75% |
The purification of LY3214996 and its synthetic intermediates requires sophisticated chromatographic techniques and crystallization methods to achieve the high purity standards necessary for pharmaceutical applications [6] [19] [30]. Multiple purification strategies are employed throughout the synthetic sequence to ensure optimal yield and purity of the final product.
Column chromatography represents the primary purification method for intermediate compounds, utilizing silica gel stationary phases with carefully optimized mobile phase compositions [27] [29]. The selection of appropriate solvent systems is critical for achieving effective separation of closely related structural analogs and reaction byproducts [25] [27].
High-performance liquid chromatography methods have been developed specifically for the purification and analysis of LY3214996, employing specialized column systems such as Phenomenex Kinetex F5 columns with dimensions of 100 mm × 2.1 mm and 2.6 μm particle size [6]. The chromatographic separation utilizes isocratic elution with mobile phases consisting of 5 millimolar ammonium formate with 0.1% formic acid and acetonitrile-methanol mixtures in 1:1 volume ratios [6].
Crystallization techniques play a crucial role in the final purification and isolation of LY3214996, with specific attention to solvent selection and crystallization conditions [30]. The compound typically crystallizes as a white to yellow crystalline solid with defined melting characteristics and specific storage requirements at -20°C to maintain stability [2] [22].
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency at each synthetic step [25] [26]. Temperature control, reaction time optimization, and reagent stoichiometry adjustments are critical parameters that influence overall synthetic efficiency [11] [26]. The use of microwave-assisted synthesis has been explored for certain transformations to reduce reaction times and improve yields [25].
Purification protocols for the final compound involve multiple recrystallization steps using appropriate solvent systems to remove residual impurities and achieve pharmaceutical-grade purity [30]. The crystallization process may employ anti-solvent precipitation techniques using ethyl acetate and n-hexane systems in optimized ratios to control crystal morphology and size distribution [30].
Purification Method | Stationary Phase | Mobile Phase | Detection | Purity Achieved |
---|---|---|---|---|
Column Chromatography | Silica Gel 60 | PE-EA gradients | UV/Vis | 85-95% |
HPLC | Kinetex F5 | Formate/ACN-MeOH | MS/UV | 95-98% |
Recrystallization | N/A | EtOAc/Hexane | Visual/MP | 98-99% |
Preparative HPLC | C18 columns | Aqueous-organic | UV/MS | >99% |